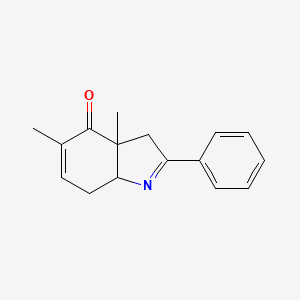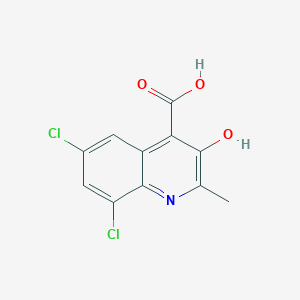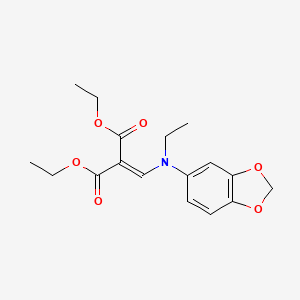
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:
Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.
Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.
Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:
Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.
N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.
Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
32953-23-4 |
|---|---|
Molekularformel |
C17H21NO6 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
MJPSXFFZUVDQND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


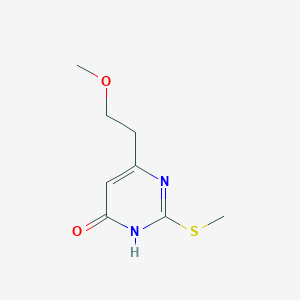
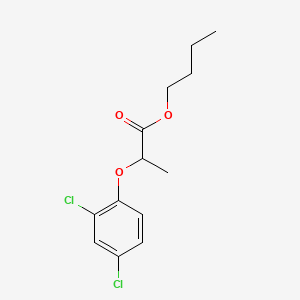
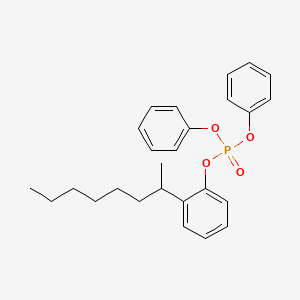

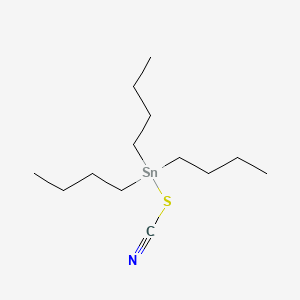

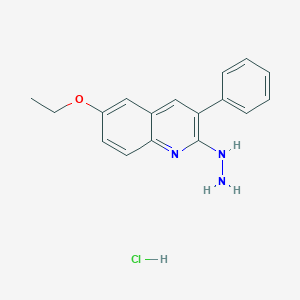

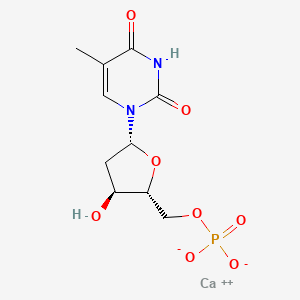
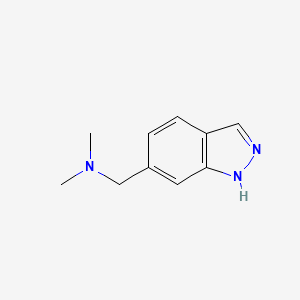
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
